(6-Bromo-2-methoxy-1-naphthyl)acetic acid
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Overview
Description
(6-Bromo-2-methoxy-1-naphthyl)acetic acid is a chemical compound with the molecular formula C13H11BrO3 and a molecular weight of 295.13 g/mol . This compound belongs to the class of carboxylic acids and is characterized by the presence of a bromine atom at the 6th position and a methoxy group at the 2nd position on the naphthalene ring.
Preparation Methods
The synthesis of (6-Bromo-2-methoxy-1-naphthyl)acetic acid typically involves several steps, including bromination and methoxylation of naphthalene derivatives followed by acetic acid substitution. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield. Industrial production methods may involve optimized reaction conditions to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
(6-Bromo-2-methoxy-1-naphthyl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. .
Scientific Research Applications
(6-Bromo-2-methoxy-1-naphthyl)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: This compound is used in biochemical studies to investigate the effects of brominated and methoxylated naphthalene derivatives on biological systems.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (6-Bromo-2-methoxy-1-naphthyl)acetic acid involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
(6-Bromo-2-methoxy-1-naphthyl)acetic acid can be compared with similar compounds such as:
(6-Methoxy-2-naphthyl)acetic acid: This compound lacks the bromine atom and has different chemical and biological properties.
2-Naphthylacetic acid: This compound lacks both the bromine and methoxy groups, resulting in distinct reactivity and applications
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.
Properties
IUPAC Name |
2-(6-bromo-2-methoxynaphthalen-1-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO3/c1-17-12-5-2-8-6-9(14)3-4-10(8)11(12)7-13(15)16/h2-6H,7H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWWMPDZIQTHAR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C(C=C2)Br)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30357594 |
Source
|
Record name | (6-BROMO-2-METHOXY-1-NAPHTHYL)ACETIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30357594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
329269-13-8 |
Source
|
Record name | (6-BROMO-2-METHOXY-1-NAPHTHYL)ACETIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30357594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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